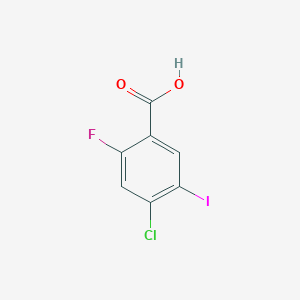

4-Chloro-2-fluoro-5-iodo-benzoic acid

Description

4-Chloro-2-fluoro-5-iodo-benzoic acid is an aromatic carboxylic acid with the molecular formula C7H3ClFIO2. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPSZAFEYOAEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-iodo-benzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzoic acid derivatives. For instance, starting with 4-chloro-2-fluoro-benzoic acid, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the halogens.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Coupling: Palladium catalysts with boronic acids under mild conditions.

Major Products:

Substitution: Formation of substituted benzoic acids.

Reduction: Formation of benzyl alcohol derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-2-fluoro-5-iodo-benzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the preparation of SGLT2 inhibitors, which are important for the treatment of type 2 diabetes. For instance, it acts as a precursor in the synthesis of Dapagliflozin, a well-known SGLT2 inhibitor .

1.2 Antimicrobial and Antiviral Properties

Research indicates that derivatives of halogenated benzoic acids exhibit antimicrobial and antiviral activities. The presence of chlorine and iodine atoms enhances the biological activity of this compound, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

2.1 Herbicides Development

The compound is involved in the synthesis of novel herbicides, particularly isoxazolecarboxamides, which are effective against various weed species. This application underscores its importance in agricultural chemistry, where it contributes to the development of environmentally friendly herbicides .

2.2 Plant Growth Regulators

this compound has been explored for its potential as a plant growth regulator. Its structural properties allow it to interact with plant hormone pathways, promoting growth and development under specific conditions .

Material Science Applications

3.1 Liquid Crystals

The compound has shown promise in the preparation of liquid crystals, which are essential for various electronic applications, including display technologies. The unique molecular structure contributes to the desired optical properties necessary for liquid crystal displays (LCDs) .

Chemical Synthesis

4.1 Reagent in Organic Synthesis

As a versatile reagent, this compound is employed in various organic synthesis reactions, including acylation and esterification processes. Its ability to form stable intermediates facilitates the synthesis of complex organic molecules .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-iodo-benzoic acid depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

- 4-Chloro-2-fluoro-benzoic acid

- 4-Chloro-5-iodo-benzoic acid

- 2-Fluoro-5-iodo-benzoic acid

Comparison: 4-Chloro-2-fluoro-5-iodo-benzoic acid is unique due to the presence of three different halogens, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to compounds with fewer halogen substituents.

Biological Activity

4-Chloro-2-fluoro-5-iodo-benzoic acid is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, synthesis, applications, and relevant case studies surrounding this compound.

The molecular formula of this compound is C7H4ClFIO2. The presence of chlorine, fluorine, and iodine in its structure significantly influences its reactivity and biological interactions. Halogenated compounds are known for enhanced lipophilicity and the ability to interact with various biological targets, making them valuable in medicinal chemistry.

Biological Activities

The biological activities of this compound are primarily inferred from studies on structurally similar compounds. Key areas of interest include:

- Antimicrobial Activity : Compounds with similar halogenation patterns have demonstrated significant antimicrobial properties. For instance, halogenated benzoic acids are often evaluated for their effectiveness against various bacteria and fungi. Studies indicate that the presence of halogens can enhance the binding affinity to microbial targets, potentially leading to improved therapeutic efficacy .

- Anticancer Potential : Halogenated benzoic acids have also been investigated for their anticancer activities. Research suggests that these compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

- Enzyme Inhibition : The binding interactions of halogenated compounds with enzymes can lead to significant inhibitory effects, which is crucial for drug design. The unique electronic properties imparted by halogens may enhance specificity towards certain enzymes involved in disease processes .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler benzoic acid derivatives. Common synthetic routes include:

- Halogenation Reactions : Sequential halogenation reactions introduce chlorine, fluorine, and iodine at specific positions on the benzene ring.

- Functional Group Modifications : Subsequent reactions may involve esterification or other functional group transformations to yield the final product.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of halogenated benzoic acids, providing insights into their potential applications.

Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a precursor for designing new antimicrobial and anticancer agents.

- Material Science : In the formulation of advanced materials where enhanced chemical stability is required.

- Analytical Chemistry : Serving as a reference standard in various analytical methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.